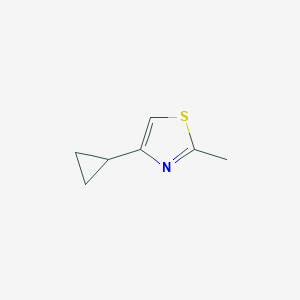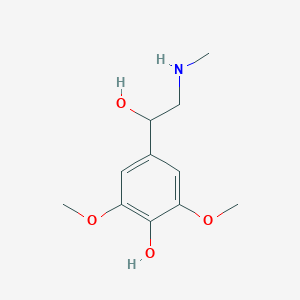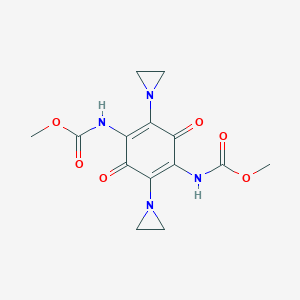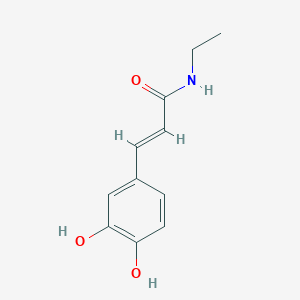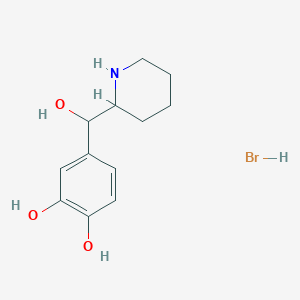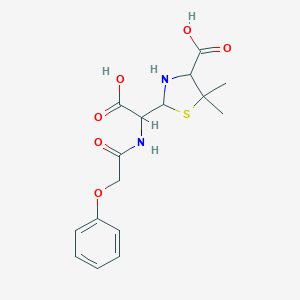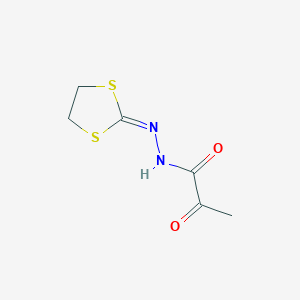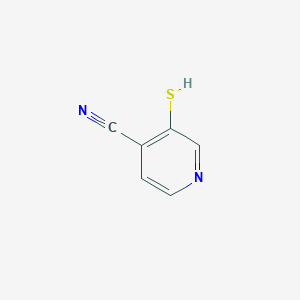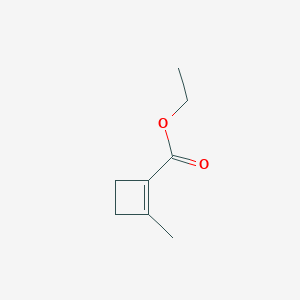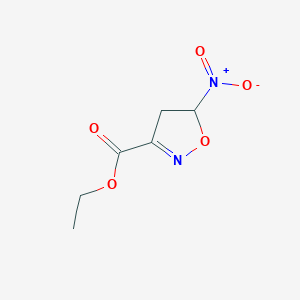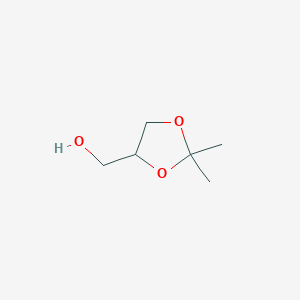
Acide taurochenodesoxycholique
Vue d'ensemble
Description
L'acide taurochénodeoxycholique est un acide biliaire formé dans le foie de la plupart des espèces, y compris les humains, par conjugaison de l'acide chénodeoxycholique avec la taurine . Il est sécrété dans la bile, puis dans l'intestin, où il agit comme un détergent pour solubiliser les graisses dans l'intestin grêle et est absorbé par transport actif dans l'iléon terminal . Ce composé est généralement ionisé au pH physiologique et peut être cristallisé sous forme de sel de sodium .
Applications De Recherche Scientifique
L'acide taurochénodeoxycholique a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie des acides biliaires et ses interactions avec d'autres molécules.
Biologie : Il est utilisé pour étudier le rôle des acides biliaires dans les processus biologiques, tels que la digestion et l'absorption des lipides.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme composant dans divers processus industriels.
5. Mécanisme d'action
L'acide taurochénodeoxycholique exerce ses effets en émulsifiant les lipides tels que le cholestérol dans la bile . Il réduit la formation de cholestérol dans le foie et augmente le volume de la sécrétion biliaire par le foie, facilitant l'évacuation de la bile dans le duodénum . Le composé interagit également avec diverses voies de signalisation cellulaire, y compris la voie du facteur nucléaire-kappa B, pour exercer des effets anti-inflammatoires .
Composés similaires :
- Acide taurocholique
- Acide taurodésoxycholique
- Acide tauroursodeoxycholique
Comparaison : L'acide taurochénodeoxycholique est unique dans sa conjugaison spécifique avec l'acide chénodeoxycholique et la taurine, ce qui lui confère des propriétés distinctes par rapport aux autres acides biliaires. Par exemple, l'acide tauroursodeoxycholique a montré des activités anti-apoptotiques et neuroprotectrices significatives, ce qui en fait un outil thérapeutique potentiel dans les maladies neurodégénératives . L'acide taurocholique et l'acide taurodésoxycholique ont des schémas de conjugaison et des activités biologiques différents, soulignant le caractère unique de l'acide taurochénodeoxycholique dans ses applications et ses effets spécifiques .
Mécanisme D'action
Target of Action
Taurochenodeoxycholic acid (TCDCA) is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver .
Mode of Action
TCDCA combines with taurine to form a bile acid. In the bile, TCDCA is either a sodium or potassium salt . Its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum . The mechanism of action of TCDCA in inflammation and cancer has yet to be determined .
Biochemical Pathways
TCDCA affects several biochemical pathways. It has been shown to have important anti-apoptotic and neuroprotective activities . TCDCA has also been found to mediate the cAMP-PKA-CREB signaling pathway .
Pharmacokinetics
It is known that TCDCA is normally produced in the liver .
Result of Action
The result of TCDCA’s action is the emulsification of lipids such as cholesterol in the bile . This helps in the digestion and absorption of dietary fats. As a medication, TCDCA reduces cholesterol formation in the liver, which can help in the treatment of certain liver diseases .
Action Environment
The action of TCDCA can be influenced by various environmental factors. For example, gut microbiota can regulate bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion
Analyse Biochimique
Biochemical Properties
Taurochenodeoxycholic acid is one of the main bioactive substances of bile acids. It induces apoptosis and shows significant anti-inflammatory and immune regulation properties . In biochemical reactions, taurochenodeoxycholic acid interacts with various enzymes and proteins. For instance, it significantly increases the mRNA levels and activity of protein kinase C (PKC), and enhances the expression and activity of c-Jun N-terminal kinase (JNK), caspase-3, and caspase-8 . These interactions highlight its role in modulating cellular processes and signaling pathways.
Cellular Effects
Taurochenodeoxycholic acid has profound effects on various cell types and cellular processes. It induces apoptosis in a concentration-dependent manner in NR8383 cells . Additionally, taurochenodeoxycholic acid significantly normalizes clinical inflammation parameters, prevents the increase in secondary bile acid content and hydrophobicity index in bile induced by indomethacin, and reduces intestinal inflammation . These effects demonstrate its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, taurochenodeoxycholic acid exerts its effects through several mechanisms. It binds to and activates specific receptors and enzymes, leading to changes in gene expression and enzyme activity. For example, taurochenodeoxycholic acid significantly increases the mRNA levels and activity of PKC, JNK, caspase-3, and caspase-8 . These interactions result in the modulation of apoptosis and inflammatory responses, highlighting its role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taurochenodeoxycholic acid change over time. It has been observed to significantly reduce the lung coefficient and alleviate pathological lung damage in model mice . Additionally, taurochenodeoxycholic acid significantly inhibits paw swelling and polyarthritis index, increases body weight, and improves radiological changes in adjuvant arthritis rats . These findings indicate its stability and long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of taurochenodeoxycholic acid vary with different dosages in animal models. At doses of 0.05 and 0.1 g/kg, it significantly reduces the expression levels of TNF-α and TIMP-2 in the lung tissue of mice with pulmonary fibrosis . At higher doses, taurochenodeoxycholic acid may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Taurochenodeoxycholic acid is involved in several metabolic pathways. It is formed in the liver by the conjugation of chenodeoxycholic acid with taurine . It acts as a detergent to solubilize fats in the small intestine and is absorbed by active transport in the terminal ileum . These metabolic pathways underscore its role in lipid digestion and absorption.
Transport and Distribution
Taurochenodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is secreted into bile and then into the intestine, where it aids in lipid emulsification . Its localization and accumulation are influenced by its interactions with these transporters and proteins.
Subcellular Localization
The subcellular localization of taurochenodeoxycholic acid is primarily within the bile and intestine. It acts as a detergent to solubilize fats in the small intestine, facilitating their digestion and absorption . This localization is crucial for its activity and function in lipid metabolism.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide taurochénodeoxycholique est synthétisé par conjugaison de l'acide chénodeoxycholique avec la taurine . Le processus implique l'activation de l'acide chénodeoxycholique, suivie de sa réaction avec la taurine dans des conditions spécifiques pour former l'acide taurochénodeoxycholique.
Méthodes de production industrielle : La production industrielle de l'acide taurochénodeoxycholique implique souvent des processus de biotransformation. Par exemple, la bile de poulet peut être utilisée comme matière première, qui subit un processus de bioconversion pour produire de l'acide taurochénodeoxycholique . Cette méthode est écologique et efficace, offrant une approche fiable pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : L'acide taurochénodeoxycholique subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, conduisant à la formation de dérivés réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, comme la substitution de groupes hydroxyle par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent des agents halogénants ou des nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits et substitués de l'acide taurochénodeoxycholique .
Comparaison Avec Des Composés Similaires
- Taurocholic acid
- Taurodeoxycholic acid
- Tauroursodeoxycholic acid
Comparison: Taurochenodeoxycholic acid is unique in its specific conjugation with chenodeoxycholic acid and taurine, which gives it distinct properties compared to other bile acids. For example, tauroursodeoxycholic acid has shown significant anti-apoptotic and neuroprotective activities, making it a potential therapeutic tool in neurodegenerative diseases . Taurocholic acid and taurodeoxycholic acid have different conjugation patterns and biological activities, highlighting the uniqueness of taurochenodeoxycholic acid in its specific applications and effects .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020121 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
516-35-8, 6009-98-9 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


